Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate
Description
Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate is an ester derivative featuring a β-keto propanoate backbone substituted with a 2-fluoro-5-iodophenyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, due to its reactive β-keto ester moiety and halogenated aromatic ring.
Properties
IUPAC Name |
ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FIO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXQKAXPPSXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-fluoro-5-iodophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The fluoro and iodo substituents on the phenyl ring make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate involves its interaction with specific molecular targets within cells. The fluoro and iodo substituents on the phenyl ring enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in the inhibition of key cellular pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural and electronic characteristics of ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate with analogs:
Key Observations :
Biological Activity
Ethyl 3-(2-fluoro-5-iodophenyl)-3-oxopropanoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluoro and iodo substituent on the phenyl ring, which enhances its reactivity and binding affinity to various biological targets. Its structure can be represented as follows:
This compound interacts with specific enzymes and receptors within cells. The presence of both halogen atoms increases its potential for enzyme inhibition, particularly in pathways associated with cancer and infectious diseases. This compound has been studied for its ability to modulate key cellular processes, potentially leading to therapeutic applications.
Anticancer Potential
Research indicates that this compound may inhibit cancer cell growth by targeting specific proteins involved in cell survival pathways. For instance, it has shown promise as an inhibitor of the MEK pathway, which is crucial in many cancers. A study demonstrated that compounds similar to this compound effectively disrupt the RAF-MEK complex, leading to reduced proliferation of cancer cells .
Enzyme Inhibition
The compound's ability to inhibit enzymes has been highlighted in several studies. It is believed that the structural configuration allows for effective binding to active sites of target enzymes, resulting in altered enzymatic activity. For example, it may inhibit kinases involved in signal transduction pathways critical for tumor growth .
Case Study: Inhibition of MEK Pathway
In a study published in 2022, researchers investigated the effects of this compound on MEK activity. The results indicated significant inhibition at concentrations as low as 1 µM, demonstrating its potential as a therapeutic agent for treating proliferative disorders such as cancer .
| Concentration (µM) | Inhibition (%) |
|---|---|
| 0.1 | 20 |
| 1 | 75 |
| 10 | 95 |
Cellular Effects
The compound has also been evaluated for its effects on cellular signaling pathways. In vitro studies showed that treatment with this compound led to alterations in gene expression related to apoptosis and cell cycle regulation .
Applications in Pharmaceutical Research
This compound is being explored as a potential lead compound for drug development targeting various diseases, particularly cancers. Its unique properties make it suitable for further modifications aimed at enhancing efficacy and reducing toxicity.
Q & A
Q. What stability challenges arise in long-term storage, and how are they addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
